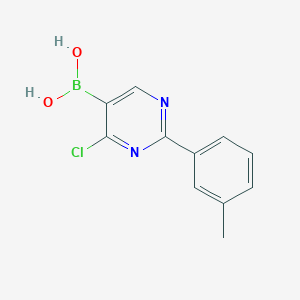
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid
Description
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a chloro and a tolyl group.
Properties
Molecular Formula |
C11H10BClN2O2 |
|---|---|
Molecular Weight |
248.47 g/mol |
IUPAC Name |
[4-chloro-2-(3-methylphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O2/c1-7-3-2-4-8(5-7)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
InChI Key |
NOQSCUASMXZZOR-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=CC(=C2)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid typically involves the borylation of the corresponding halogenated pyrimidine derivative. One common method is the palladium-catalyzed borylation reaction, where the halogenated pyrimidine is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield of the compound.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(m-tolyl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most prominent reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The chloro group on the pyrimidine ring can be substituted
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


